molecular formula C17H18N4OS B4581837 2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B4581837
M. Wt: 326.4 g/mol
InChI Key: MWUZUYJWQJRTNC-UHFFFAOYSA-N
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Description

2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile, also known as DABO, is a heterocyclic compound that has been studied for its potential use as an antiviral agent. DABO is a member of the thiopyran family of compounds and has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Synthesis and Catalytic Applications

A notable application involves the synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives using a one-pot, four-component procedure. This synthesis is facilitated by a retrievable and efficient catalyst, magnetic NH2.MIL-101(Fe)/ED, a basic metal-organic framework (MOF) catalyst. The catalyst's structure is characterized using multiple techniques, including X-ray crystallography for the final product (Moghaddam et al., 2022).

Heterocyclic Chemistry and Recyclization Processes

Recyclization processes involving 2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile derivatives have been explored to produce new compounds. For instance, interaction with 2-aminoethanol and (2-furyl)methylamine leads to the formation of novel pyridine derivatives, highlighting the compound's versatility in synthesizing heterocyclic compounds (Dyachenko & Rylskaya, 2013).

Application in Photovoltaic Devices

Another research application is in the field of photovoltaics, where derivatives of this compound are utilized in solution-processable bulk-heterojunction solar cells. These derivatives exhibit enhanced intramolecular charge transfer transitions and reduced band gaps, contributing to power conversion efficiencies in photovoltaic devices (Gupta et al., 2015).

Cross-Recyclization for Novel Compounds

Further studies have investigated the cross-recyclization of this compound with other reagents to synthesize a variety of new compounds. These processes showcase the chemical's utility in creating structurally diverse and potentially biologically active molecules (Dyachenko & Dyachenko, 2007).

properties

IUPAC Name

2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-2-3-8-22-12-6-4-11(5-7-12)15-13(9-18)16(20)23-17(21)14(15)10-19/h4-7,15H,2-3,8,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUZUYJWQJRTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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